molecular formula C16H18S B6307007 Bis(3-methylbenzyl)sulfide, 95% CAS No. 25033-32-3

Bis(3-methylbenzyl)sulfide, 95%

Cat. No. B6307007
CAS RN: 25033-32-3
M. Wt: 242.4 g/mol
InChI Key: GFMUOQOMXUABTL-UHFFFAOYSA-N
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Description

Bis(3-methylbenzyl)sulfide (BMS) is an organic compound of sulfur and benzene with a molecular formula of C12H16S. It is a colorless to pale yellow-colored liquid with a boiling point of 135-137°C and a melting point of -17°C. It is insoluble in water, but soluble in organic solvents such as ethanol and chloroform. BMS is used in a variety of applications including synthesis, scientific research, and laboratory experiments.

Mechanism of Action

The mechanism of action of Bis(3-methylbenzyl)sulfide, 95% is not fully understood, but it is thought to interact with the active sites of enzymes in order to inhibit their activity. Bis(3-methylbenzyl)sulfide, 95% has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Bis(3-methylbenzyl)sulfide, 95% has also been found to interact with certain proteins and can be used to modulate their activity.
Biochemical and Physiological Effects
Bis(3-methylbenzyl)sulfide, 95% has been found to have various biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Bis(3-methylbenzyl)sulfide, 95% has also been found to interact with certain proteins and can be used to modulate their activity. In addition, Bis(3-methylbenzyl)sulfide, 95% has been found to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of Bis(3-methylbenzyl)sulfide, 95% in laboratory experiments has several advantages and limitations. One advantage is that Bis(3-methylbenzyl)sulfide, 95% is readily available and can be synthesized from readily available starting materials. Another advantage is that Bis(3-methylbenzyl)sulfide, 95% is relatively stable and can be stored for long periods of time. However, Bis(3-methylbenzyl)sulfide, 95% is insoluble in water, which can limit its use in certain experiments. In addition, Bis(3-methylbenzyl)sulfide, 95% may interact with certain proteins, which can limit its use in certain experiments.

Future Directions

The use of Bis(3-methylbenzyl)sulfide, 95% in scientific research and laboratory experiments is still in its infancy and there are many potential future directions for its use. One potential future direction is the use of Bis(3-methylbenzyl)sulfide, 95% in drug discovery. Bis(3-methylbenzyl)sulfide, 95% has been found to interact with certain proteins and can be used to modulate their activity, which could be used to identify new drugs or to develop new therapeutic agents. Another potential future direction is the use of Bis(3-methylbenzyl)sulfide, 95% in the study of the structure and function of proteins. Bis(3-methylbenzyl)sulfide, 95% could be used to study the structure and function of proteins in order to gain a better understanding of their roles in the body. Finally, Bis(3-methylbenzyl)sulfide, 95% could be used in the development of new materials and compounds. Bis(3-methylbenzyl)sulfide, 95% has been found to have antioxidant properties, which could be used to create new materials and compounds with unique properties.

Synthesis Methods

Bis(3-methylbenzyl)sulfide, 95% can be synthesized from the reaction of 3-methylbenzyl chloride and sodium sulfide in aqueous solution. The reaction is catalyzed by sulfuric acid and proceeds in two steps. In the first step, 3-methylbenzyl chloride is converted to 3-methylbenzylsulfonium chloride. In the second step, the 3-methylbenzylsulfonium chloride is converted to Bis(3-methylbenzyl)sulfide, 95%. The reaction is complete when the pH of the reaction mixture is neutralized.

Scientific Research Applications

Bis(3-methylbenzyl)sulfide, 95% has various applications in scientific research. It is used in the synthesis of new organic compounds and can be used as a reagent for the synthesis of other compounds. Bis(3-methylbenzyl)sulfide, 95% is also used in the field of biochemistry and physiology, as it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Bis(3-methylbenzyl)sulfide, 95% has also been used in the study of the structure and function of proteins, as it has been found to interact with certain proteins and can be used to modulate their activity.

properties

IUPAC Name

1-methyl-3-[(3-methylphenyl)methylsulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18S/c1-13-5-3-7-15(9-13)11-17-12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMUOQOMXUABTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509968
Record name 1,1'-[Sulfanediylbis(methylene)]bis(3-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-methylbenzyl)sulfide

CAS RN

25033-32-3
Record name 1,1'-[Sulfanediylbis(methylene)]bis(3-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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